4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide
Vue d'ensemble
Description
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide, also known as ML239, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a critical role in the unfolded protein response (UPR) pathway.
Mécanisme D'action
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is a selective inhibitor of PERK, which is a key regulator of the UPR pathway. PERK is activated in response to ER stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent attenuation of protein translation. This compound binds to the ATP-binding site of PERK and inhibits its kinase activity, leading to the activation of downstream UPR signaling pathways, including the activation of the transcription factor ATF4 and the induction of CHOP-mediated apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and activate the UPR pathway in various cell types, leading to the inhibition of protein translation and the induction of apoptosis. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death by activating the UPR pathway. In animal models of neurodegenerative diseases, this compound has been shown to protect neurons from ER stress-induced cell death and improve cognitive function. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its selectivity and potency as a PERK inhibitor. This allows for the specific targeting of the UPR pathway and the investigation of its role in various diseases. However, the low yield of the synthesis process and the limited availability of the compound may limit its use in large-scale experiments. Additionally, the potential off-target effects of this compound on other kinases and signaling pathways need to be carefully considered when interpreting the results of experiments.
Orientations Futures
For research include the optimization of the synthesis process to increase the yield and availability of the compound, the evaluation of the pharmacokinetics and toxicity of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in animal models, and the investigation of its efficacy in clinical trials. Additionally, the potential combination of this compound with other inhibitors or chemotherapeutic agents should be explored to enhance its therapeutic effects.
Applications De Recherche Scientifique
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the growth of cancer cells by inducing endoplasmic reticulum (ER) stress and activating the UPR pathway. This compound has also been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity in obese mice.
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)carbamoylamino]-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-5-7-12(8-6-10)18-15(21)19-13-4-2-3-11(16)9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJPXZWTCNRTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.